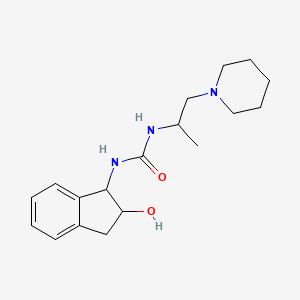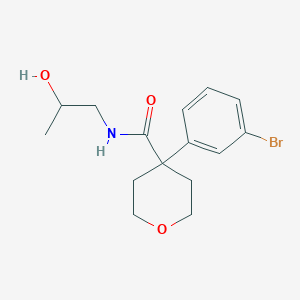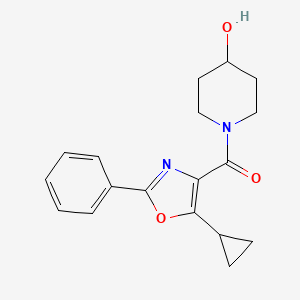![molecular formula C14H15Cl2N3O3 B6639597 N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6639597.png)
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. SR9009 is a selective androgen receptor modulator (SARM) that has been shown to have significant effects on metabolism, endurance, and muscle development.
Mécanisme D'action
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide works by activating the REV-ERBα protein, which is a nuclear receptor that regulates the body's circadian rhythm and metabolism. Activation of REV-ERBα leads to increased energy expenditure, improved glucose and lipid metabolism, and increased muscle development.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on metabolism, endurance, and muscle development. In animal studies, this compound has been shown to increase energy expenditure, improve glucose and lipid metabolism, and increase muscle development. This compound has also been shown to increase endurance in animal studies, making it a potential treatment for fatigue-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide is that it has been shown to have significant effects on metabolism, endurance, and muscle development, making it a potential treatment for various disorders. However, one limitation of this compound is that it has only been tested in animal studies, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide research. One direction is to investigate its safety and efficacy in humans. Another direction is to investigate its potential applications in cancer research. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on metabolism, endurance, and muscle development.
Méthodes De Synthèse
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that is not found in nature. It was first synthesized by the Scripps Research Institute in 2012. The synthesis method involves the reaction of 2,3-dichlorophenyl hydrazine with 2-bromo-2-methylpropanoic acid to form an intermediate, which is then reacted with 3-chloro-4-fluorobenzaldehyde to form this compound.
Applications De Recherche Scientifique
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide has been shown to have potential applications in various fields, including sports performance, metabolic disorders, and cancer research. In sports performance, this compound has been shown to increase endurance and muscle development. In metabolic disorders, this compound has been shown to improve glucose and lipid metabolism, making it a potential treatment for obesity and type 2 diabetes. In cancer research, this compound has been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer.
Propriétés
IUPAC Name |
N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3/c1-8-5-11(19-18-8)14(21)17-6-9(20)7-22-12-4-2-3-10(15)13(12)16/h2-5,9,20H,6-7H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEYRWZYQRSZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NCC(COC2=C(C(=CC=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea](/img/structure/B6639516.png)
![3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639518.png)
![1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639525.png)
![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)


![1-[(3-chlorophenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639554.png)
![1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea](/img/structure/B6639563.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-methoxy-5-methylphenyl)ethyl]urea](/img/structure/B6639571.png)
![3-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639579.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B6639588.png)
![1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639600.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639604.png)